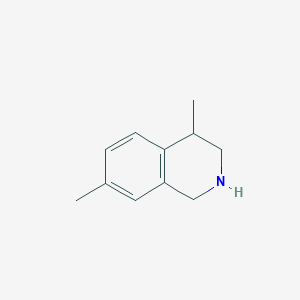![molecular formula C12H16N2O3 B112060 Benzyl N-[(dimethylcarbamoyl)methyl]carbamate CAS No. 167303-60-8](/img/structure/B112060.png)
Benzyl N-[(dimethylcarbamoyl)methyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl N-[(dimethylcarbamoyl)methyl]carbamate: is a chemical compound with the molecular formula C12H16N2O3 . It is known for its applications in various fields, including chemistry, biology, and industry. The compound is characterized by its unique structure, which includes a benzyl group and a carbamate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl N-[(dimethylcarbamoyl)methyl]carbamate typically involves the reaction of benzyl chloroformate with dimethylamine in the presence of a base . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
Benzyl chloroformate+Dimethylamine→Benzyl N-[(dimethylcarbamoyl)methyl]carbamate
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, with careful control of temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions: Benzyl N-[(dimethylcarbamoyl)methyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate group to amines.
Substitution: Nucleophilic substitution reactions can replace the benzyl group with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl alcohol derivatives, while reduction can produce primary amines .
Scientific Research Applications
Chemistry: Benzyl N-[(dimethylcarbamoyl)methyl]carbamate is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules .
Biology: In biological research, the compound is used to study enzyme interactions and protein modifications. It acts as a substrate for various enzymatic reactions .
Medicine: It is investigated for its role in drug design and synthesis .
Industry: In the industrial sector, this compound is used in the production of polymers and resins. It contributes to the development of materials with specific properties .
Mechanism of Action
The mechanism of action of Benzyl N-[(dimethylcarbamoyl)methyl]carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting their activity. The pathways involved include enzyme inhibition and protein modification .
Comparison with Similar Compounds
- Benzyl N-[(dimethylcarbamoyl)phenyl]carbamate
- Benzyl N-[(dimethylcarbamoyl)ethyl]carbamate
- Benzyl N-[(dimethylcarbamoyl)propyl]carbamate
Uniqueness: Benzyl N-[(dimethylcarbamoyl)methyl]carbamate is unique due to its specific structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it exhibits different reactivity and stability, making it suitable for specific applications in research and industry .
Properties
IUPAC Name |
benzyl N-[2-(dimethylamino)-2-oxoethyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-14(2)11(15)8-13-12(16)17-9-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3,(H,13,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBXKXNUETNSWGE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CNC(=O)OCC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

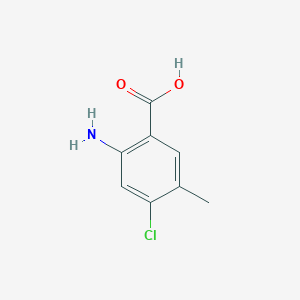
![tert-Butyl 2-benzyl-1-oxo-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B111985.png)
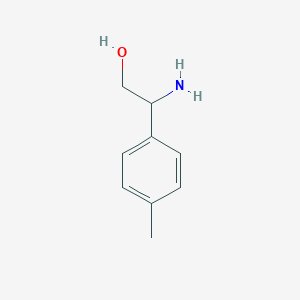
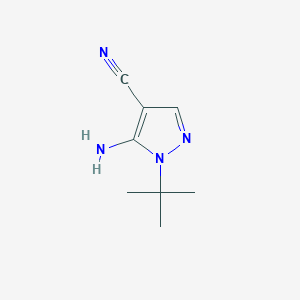
![Ethyl 6-aminoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B112001.png)
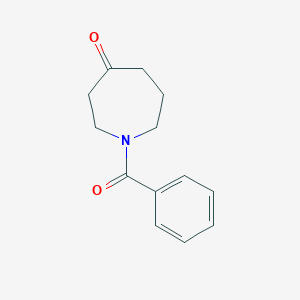
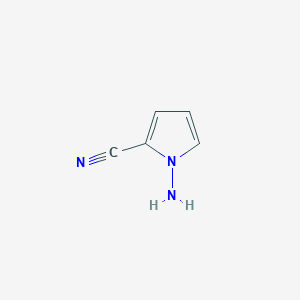
![2-Amino-[1,8]naphthyridine-3-carbonitrile](/img/structure/B112006.png)

acetic acid](/img/structure/B112011.png)
